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Abstract
Enrupatinib (EI-1071) is a potent and selective, orally bioavailable, and brain-penetrant

inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). This technical guide provides

an in-depth overview of the early discovery and chemical synthesis of Enrupatinib, with a

focus on its mechanism of action, preclinical data, and the experimental methodologies

employed in its initial development. The information is intended for researchers, scientists, and

professionals in the field of drug development.

Introduction
Enrupatinib has emerged as a promising therapeutic candidate for a range of diseases,

primarily focusing on neurodegenerative conditions such as Alzheimer's disease, as well as

indications in oncology and fibrotic diseases.[1][2][3] Its mechanism of action centers on the

inhibition of CSF-1R, a receptor tyrosine kinase crucial for the survival, proliferation, and

differentiation of macrophages and microglia.[4][5] By modulating the activity of these immune

cells, Enrupatinib aims to reduce neuroinflammation and modulate the tumor

microenvironment.[4][6]

Initially developed by 4B Technologies (Beijing) Co., Limited, Enrupatinib is now under the

development of Elixiron Immunotherapeutics.[7] It has successfully completed a Phase 1
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clinical trial (NCT04238364) and is progressing into Phase 2 studies for Alzheimer's disease.[4]

[7]

Physicochemical Properties
Property Value Reference

IUPAC Name

6-[[3-methoxy-4-[(6-

methylpyridin-3-

yl)methoxy]phenyl]amino]-3-

(morpholin-4-yl)quinoxaline-5-

carbonitrile

PubChem

Molecular Formula C27H26N6O3 PubChem

Molecular Weight 482.5 g/mol PubChem

CAS Number 2222689-47-4 [3]

Mechanism of Action and Signaling Pathway
Enrupatinib is a potent inhibitor of CSF-1R, exhibiting high selectivity over other related

kinases. The binding of CSF-1 or IL-34 to CSF-1R triggers its dimerization and

autophosphorylation, initiating downstream signaling cascades that are critical for the function

of microglia and macrophages. Enrupatinib competitively binds to the ATP-binding pocket of

the CSF-1R kinase domain, thereby blocking its activation and subsequent signaling.
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Caption: CSF-1R signaling pathway and the inhibitory action of Enrupatinib.
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Chemical Synthesis
The chemical synthesis of Enrupatinib is detailed in patent WO2018071348A1. A plausible

synthetic route involves a multi-step process culminating in the formation of the final

quinoxaline derivative. A key step is the coupling of a substituted aniline with a functionalized

quinoxaline core.

A detailed, step-by-step synthetic protocol is proprietary and protected by the aforementioned

patent. Researchers are advised to consult the patent for the explicit reaction conditions and

procedures.

Preclinical Data
In Vitro Activity and Selectivity
Enrupatinib has demonstrated potent and selective inhibition of CSF-1R in biochemical

assays.

Parameter Value

CSF-1R IC50 3 nM

Selectivity over c-Kit >100-fold

Selectivity over FLT3 >450-fold

Selectivity over PDGFRα >220-fold

Selectivity over PDGFRβ >6000-fold

In Vitro ADME Profile
Preclinical studies have indicated a favorable ADME (Absorption, Distribution, Metabolism, and

Excretion) profile for Enrupatinib.
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Parameter Result

Caco-2 Permeability (A→B) High

Hepatocyte Stability Moderate to High

Plasma Protein Binding Moderate

CYP Inhibition Low potential for major CYP isoforms

Key Experimental Protocols
CSF-1R Kinase Assay (Biochemical)
This protocol outlines a general method for determining the in vitro potency of a test compound

against CSF-1R.

Objective: To measure the half-maximal inhibitory concentration (IC50) of Enrupatinib against

CSF-1R.

Materials:

Recombinant human CSF-1R kinase domain

ATP

Poly(Glu, Tyr) 4:1 peptide substrate

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

Test compound (Enrupatinib)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well plates

Procedure:

Prepare serial dilutions of Enrupatinib in DMSO.
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Add a small volume of the diluted compound to the wells of a 384-well plate.

Prepare a kinase/substrate solution in kinase buffer and add to the wells.

Initiate the kinase reaction by adding ATP to the wells.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the remaining ATP using a luminescence-based detection

reagent.

Calculate the percent inhibition for each compound concentration and determine the IC50

value using a non-linear regression curve fit.
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Caption: General workflow for a biochemical CSF-1R kinase assay.
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5xFAD Mouse Model of Alzheimer's Disease
Enrupatinib has been evaluated in the 5xFAD transgenic mouse model, which recapitulates

key aspects of Alzheimer's disease pathology.[4]

Objective: To assess the in vivo efficacy of Enrupatinib in reducing neuroinflammation and

improving cognitive function.

Experimental Design:

Animals: 5xFAD transgenic mice and wild-type littermates.

Treatment: Oral administration of Enrupatinib or vehicle control.

Duration: Chronic dosing for a specified period (e.g., several weeks or months).

Assessments:

Behavioral tests (e.g., Novel Object Recognition, Y-maze) to evaluate cognitive function.

Immunohistochemical analysis of brain tissue for markers of microglia activation (e.g.,

Iba1) and amyloid plaques.

Biochemical analysis of brain homogenates for levels of inflammatory cytokines.

RNA sequencing or qPCR to analyze gene expression changes related to

neuroinflammation.

Novel Object Recognition (NOR) Test Protocol:

Habituation: Individually habituate mice to the empty testing arena for a set period over 1-2

days.

Training (Familiarization) Phase: Place two identical objects in the arena and allow the

mouse to explore freely for a defined time (e.g., 10 minutes).

Retention (Test) Phase: After a retention interval (e.g., 24 hours), replace one of the familiar

objects with a novel object. Allow the mouse to explore the arena again.
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Data Analysis: Record the time spent exploring each object. A preference for the novel object

indicates intact recognition memory.

Y-Maze Test Protocol:

Place the mouse in the center of a Y-shaped maze with three identical arms.

Allow the mouse to freely explore the maze for a set duration (e.g., 8 minutes).

Record the sequence of arm entries.

Data Analysis: Calculate the percentage of spontaneous alternations (entry into three

different arms consecutively). A higher percentage of alternations suggests better spatial

working memory.

Conclusion
The early discovery and development of Enrupatinib highlight a targeted approach to

modulating neuroinflammation and other pathological processes through the selective inhibition

of CSF-1R. Its promising preclinical data, including potent in vitro activity, favorable ADME

properties, and efficacy in a relevant animal model of Alzheimer's disease, have provided a

strong rationale for its ongoing clinical investigation. The synthetic route, while complex,

appears amenable to large-scale production. Further clinical studies will be crucial in

determining the therapeutic potential of Enrupatinib in its target indications.

Disclaimer: This document is intended for informational purposes for a scientific audience and

does not constitute medical advice. The synthesis and use of this compound should only be

performed by qualified professionals in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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